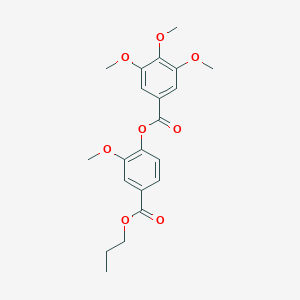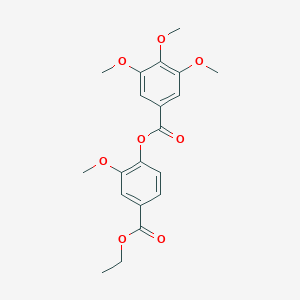![molecular formula C17H16ClNO4 B309449 Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate, also known as ethyl 4-chloro-3-(2-methoxybenzamido)benzoate or C16H14ClNO4, is a chemical compound that is commonly used in scientific research. This compound is synthesized through a specific method and has a mechanism of action that is important in understanding its biochemical and physiological effects. In
作用機序
The mechanism of action of Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate involves its ability to inhibit specific enzymes and pathways. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. By inhibiting these enzymes, Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate can affect cellular processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to affect gene expression and alter cellular processes.
実験室実験の利点と制限
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its ability to inhibit specific enzymes and pathways, its anticancer properties, and its ability to affect cellular processes. However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results. Additionally, the specific synthesis method for this compound can be time-consuming and require specialized equipment.
将来の方向性
There are several future directions for research involving Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate. One direction is to investigate its potential as a drug candidate for various diseases, including cancer. Another direction is to investigate its effects on specific enzymes and pathways in more detail. Additionally, future research could focus on developing more efficient synthesis methods for this compound and investigating its potential toxicity in more detail.
Conclusion:
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown potential as a drug candidate and has been shown to affect cellular processes through its ability to inhibit specific enzymes and pathways. Future research will continue to explore the potential of Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate in various scientific research applications.
合成法
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate is synthesized through a specific method that involves the reaction between 4-chloro-3-nitrobenzoic acid, 2-methoxybenzoyl chloride, and triEthyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoateamine in the presence of a solvent. The reaction results in the formation of Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate as a white solid with a melting point of 144-146°C. This synthesis method has been used in various scientific research studies to obtain Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate for further experimentation.
科学的研究の応用
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. This compound has been shown to have anticancer properties and has been used in studies to investigate its effects on cancer cell lines. Additionally, Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate has been used in drug discovery studies to identify potential drug candidates for various diseases. This compound has also been used in enzyme inhibition studies to investigate its effects on specific enzymes.
特性
製品名 |
Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC名 |
ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-3-23-17(21)11-8-9-13(18)14(10-11)19-16(20)12-6-4-5-7-15(12)22-2/h4-10H,3H2,1-2H3,(H,19,20) |
InChIキー |
LLQKFUXTIKLLSI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)

![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![Propyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309381.png)
![Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309383.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![N-{2-chloro-5-[(4-methylbenzoyl)amino]phenyl}-4-methylbenzamide](/img/structure/B309387.png)